DOTAP-d9 (iodide)
Description
Significance of Deuterated Cationic Lipids in Biomedical Science
Deuterated cationic lipids are synthetic lipids in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution is pivotal for a range of advanced analytical applications. While chemically similar to their hydrogenated (protiated) counterparts, deuterated lipids possess distinct physical properties that make them invaluable in modern research. researchgate.net
Stable isotope labeling has become a foundational technique for analyzing the metabolism and dynamics of small molecules. nih.govlongdom.org It is the only experimental method that allows for the direct measurement of the biosynthesis, degradation, and remodeling of biomolecules. nih.govlongdom.org In lipidomics, introducing stable isotopes like deuterium into lipid precursors allows researchers to trace the metabolic fate of these molecules, providing deep insights into metabolic pathways, fluxes, and regulation. silantes.com This is crucial for understanding the roles of lipids in both normal physiology and various disease states. longdom.orgisotope.comukisotope.com
Furthermore, deuteration is a powerful tool in structural biology, particularly in techniques like neutron scattering and neutron diffraction. researchgate.netaip.orgfao.org Hydrogen and deuterium atoms scatter neutrons very differently. aip.org By selectively deuterating specific components within a complex biological assembly, such as a lipid membrane or a lipid-protein complex, researchers can create "contrast" to highlight the structure and dynamics of individual components. researchgate.netaip.orgnih.gov This approach is instrumental in studying the intricate organization of cell membranes and the behavior of lipid-based drug delivery systems like liposomes and lipid nanoparticles (LNPs). researchgate.netiaea.org
Overview of DOTAP (1,2-Dioleoyl-3-trimethylammonium-propane) and its Role as a Cationic Lipid in Gene Delivery Research
DOTAP, or 1,2-Dioleoyl-3-trimethylammonium-propane, is a synthetic, monocationic lipid that has been extensively used in biomedical research for decades. nih.govnih.gov Its structure consists of a positively charged trimethylammonium headgroup linked to two unsaturated oleoyl (B10858665) hydrocarbon chains. nih.govresearchgate.net This amphipathic nature allows DOTAP to self-assemble into bilayer vesicles known as liposomes in aqueous solutions. nih.govresearchgate.net
The primary application of DOTAP is as a non-viral transfection agent for gene delivery. nih.govnih.gov The positively charged headgroup of DOTAP electrostatically interacts with negatively charged nucleic acids, such as plasmid DNA and small interfering RNA (siRNA), condensing them into stable lipid-nucleic acid complexes called lipoplexes. nih.govresearchgate.net These lipoplexes can then fuse with the anionic cell membranes of target cells, facilitating the entry of the genetic material into the cell. nih.gov
DOTAP is one of the most widely used cationic lipids due to its efficiency in both laboratory (in vitro) and preclinical (in vivo) settings. nih.govnih.gov It can be used alone or in combination with "helper lipids," such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, which can enhance the stability of the lipoplexes and improve transfection efficiency. researchgate.netspandidos-publications.com The choice of counterion, such as chloride (Cl-) or iodide (I-), can also significantly affect the lipid's packing, hydration, and solubility, which are critical factors for its function as a delivery vehicle. nih.govnih.gov
| Property | Description | Significance in Gene Delivery |
|---|---|---|
| Structure | Amphipathic molecule with a cationic trimethylammonium headgroup and two oleoyl lipid tails. researchgate.net | Enables self-assembly into liposomes and interaction with nucleic acids. researchgate.net |
| Charge | Permanently positive charge on the headgroup. | Crucial for electrostatic binding and condensation of negatively charged DNA/RNA. nih.gov |
| Liposome (B1194612) Formation | Spontaneously forms vesicles (liposomes) in aqueous solutions. nih.gov | Acts as a carrier to encapsulate and protect genetic material. |
| Helper Lipids | Often formulated with neutral lipids like DOPE or cholesterol. researchgate.netspandidos-publications.com | Improves lipoplex stability and transfection efficiency. researchgate.net |
Rationale for Deuteration in DOTAP-d9 (iodide) for Advanced Studies
The synthesis of DOTAP-d9 (iodide), where deuterium atoms are specifically incorporated, provides researchers with a powerful probe to investigate the behavior of DOTAP-based delivery systems with high precision. The rationale for this isotopic labeling is multifaceted and opens the door to advanced analytical techniques.
Metabolic and Biodistribution Studies: By using deuterated lipids, scientists can trace the fate of the lipid delivery vehicle within an organism. isotope.com Using mass spectrometry, a technique that separates molecules based on their mass-to-charge ratio, researchers can distinguish DOTAP-d9 from its natural, non-deuterated counterparts in biological samples. nih.gov This allows for the precise quantification of the lipid's uptake, distribution among different tissues, and metabolic breakdown over time. longdom.orgsilantes.com
Structural Analysis with Neutron Scattering: As mentioned, deuterium is essential for neutron scattering studies of lipid bilayers. researchgate.netaip.org The significant difference in neutron scattering length between hydrogen and deuterium allows for contrast variation techniques. aip.orgnih.gov In a study of a DOTAP-based lipid nanoparticle, deuterating the lipid component would allow researchers to precisely determine its location and arrangement within the nanoparticle structure. researchgate.netnih.gov This information is vital for understanding how these particles are constructed and how they interact with their nucleic acid cargo and with biological membranes. nih.gov
Investigating Lipid Dynamics: Deuterium labeling is also used in Nuclear Magnetic Resonance (NMR) spectroscopy to study the dynamics and order of lipid molecules within a membrane. nih.gov By observing the behavior of the deuterium-labeled parts of the DOTAP-d9 molecule, researchers can gain insights into the fluidity of the liposome membrane and how it changes upon interaction with cells or other biomolecules.
| Technique | Principle | Application for DOTAP-d9 (iodide) |
|---|---|---|
| Mass Spectrometry | Separates ions based on mass-to-charge ratio. The heavier deuterium atoms create a distinct mass shift. nih.gov | Allows for tracing and quantifying the lipid's biodistribution and metabolism in complex biological systems. longdom.orgsilantes.com |
| Neutron Scattering/Diffraction | Utilizes the different neutron scattering properties of hydrogen and deuterium to create contrast. aip.orgnih.gov | Elucidates the detailed structure of DOTAP-containing liposomes and their interactions with other molecules. researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. Deuterium NMR provides specific information on molecular dynamics. nih.gov | Characterizes the fluidity, order, and conformational changes of the lipid within a membrane. |
Structure
2D Structure
Properties
Molecular Formula |
C42H80INO4 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-tris(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C42H80NO4.HI/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/i3D3,4D3,5D3; |
InChI Key |
DUSYLCOARVTGLS-HORMLXRTSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[I-] |
Origin of Product |
United States |
Synthetic Methodologies for Dotap D9 Iodide
Chemical Synthesis Routes for Deuterated DOTAP Analogs
The creation of deuterated 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) analogs involves a multi-step chemical process. The synthesis is designed to build the core molecular structure first, followed by the specific introduction of the isotopic label in the final step to ensure efficiency and precise placement of the deuterium (B1214612) atoms.
A common route begins with a chiral precursor, such as (S)-3-dimethylamino-1,2-propane diol. This starting material undergoes a reaction with an excess of oleoyl (B10858665) chloride to form the corresponding 1,2-dioleoyl-3-dimethylamino derivative. nih.gov This intermediate contains the lipid tails and the tertiary amine that will be quaternized in the final labeling step.
The final and crucial step in the synthesis of DOTAP-d9 (iodide) is the quaternization of the tertiary amine of the 1,2-dioleoyl-3-dimethylamino propane (B168953) intermediate. nih.gov This is achieved through a methylation reaction. To introduce the deuterium label, d3-methyl iodide (CD₃I) is used as the methylating agent. nih.gov The lone pair of electrons on the nitrogen atom of the dimethylamino group attacks the electrophilic methyl carbon of the d3-methyl iodide. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then becomes the counterion to the newly formed quaternary ammonium (B1175870) cation. nih.gov This reaction cleanly converts the dimethylamino precursor into the desired N-methyl-trideuterated DOTAP iodide, also referred to as (D3)DOTAP iodide. nih.gov The non-deuterated version of DOTAP is prepared using the exact same procedure, but with non-deuterated methyl iodide (CH₃I). nih.gov
Table 1: Key Reactants in the Final Synthesis Step of DOTAP-d9 (iodide)
| Reactant | Role |
|---|---|
| 1,2-dioleoyl-3-dimethylamino propane | Precursor Molecule |
Isotopic Labeling Strategies: Specific Deuteration of the Trimethylammonium Moiety
The primary strategy for producing DOTAP-d9 (iodide) is to achieve specific and high-efficiency labeling at a precise molecular location. For many research applications, particularly those involving neutron diffraction studies of lipid bilayers, deuterating the headgroup is of key interest. nih.gov The synthesis described above specifically targets the trimethylammonium headgroup for deuteration. nih.gov
By using d3-methyl iodide in the final quaternization step, three deuterium atoms are introduced onto one of the three methyl groups of the cationic headgroup. nih.gov This N-methyl-trideuteration strategy is highly specific and does not alter the chemical properties of the lipid tails or the glycerol (B35011) backbone. The resulting (D3)DOTAP molecule has a deuterium-labeled headgroup that can be used to distinguish its structural profile from other parts of the lipid molecule or from surrounding water molecules in experimental setups. nih.gov
Purification and Analytical Confirmation of Deuteration
Following the synthesis, rigorous purification and analysis are required to isolate the pure DOTAP-d9 (iodide) and confirm the successful incorporation and location of the deuterium label.
The crude product is typically purified using chromatographic techniques. nih.gov Column chromatography is a standard method for separating the final product from any unreacted precursors or side products. google.com For instance, after synthesis, the iodide salt can be isolated in pure form through chromatographic purification. nih.gov
Mass spectrometry (MS) is an indispensable tool for confirming the identity and isotopic enrichment of DOTAP-d9 (iodide). europa.eunih.gov The technique separates ions based on their mass-to-charge ratio, making it ideal for detecting the mass increase caused by the replacement of three protons with three deuterons.
High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized lipid, confirming the addition of the d3-methyl group. Tandem mass spectrometry (MS/MS) can provide further structural confirmation by fragmenting the molecule and analyzing the resulting daughter ions. europa.eu This allows researchers to verify that the deuterium label is located on the trimethylammonium headgroup as intended. europa.eu For quantitative analysis in complex biological samples, methods like liquid chromatography-mass spectrometry (LC-MS) using multiple reaction monitoring (MRM) can be developed for sensitive and specific detection of DOTAP. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and the analytical assessment of DOTAP and its deuterated analogs. insights.bionih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the lipid components. researchgate.net
Due to the lack of a strong UV chromophore in lipids, detectors other than standard UV detectors are often necessary. Evaporative Light-Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are frequently used as they are mass-based detectors well-suited for analyzing non-volatile compounds like lipids. nih.govlcms.cz These HPLC methods can effectively determine the purity of the synthesized DOTAP-d9 (iodide) and quantify it in various formulations. lcms.cz The technique is sensitive enough to detect low-level impurities, ensuring the high quality required for research applications. lcms.cz
Table 2: Analytical Techniques for Confirmation and Purification
| Technique | Purpose | Key Features |
|---|---|---|
| Mass Spectrometry (MS) | Identity Confirmation & Quantification | Confirms mass increase from deuteration; Tandem MS verifies label location. europa.eu |
| Liquid Chromatography (HPLC) | Purification & Purity Analysis | Separates product from impurities; Often paired with ELSD or CAD detectors. nih.govlcms.cz |
Formulation and Biophysical Characterization of Dotap D9 Iodide Nanoparticle Systems
Preparation of DOTAP-d9 (iodide) Liposomes and Lipid Nanoparticles (LNPs)
The formation of liposomes and lipid nanoparticles (LNPs) from DOTAP-d9 (iodide) is a critical step in harnessing its potential as a delivery vehicle. These structures are typically formed in aqueous solutions and can encapsulate a variety of molecules. The cationic nature of DOTAP is essential for its function, particularly in complexing with negatively charged nucleic acids. researchgate.netresearchgate.net Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, are often included in formulations to enhance the stability and transfection efficiency of the nanoparticles. dovepress.comnih.gov
The formation of vesicular structures like liposomes is a spontaneous process driven by the amphiphilic nature of the DOTAP-d9 (iodide) molecule. rsc.orgresearchgate.net This process, known as self-assembly, is governed by thermodynamics and the geometry of the constituent lipid molecules. nih.gov In an aqueous environment, the hydrophobic oleoyl (B10858665) chains of the DOTAP molecules minimize their contact with water by arranging themselves inward, while the hydrophilic trimethylammonium headgroups orient themselves outward, toward the aqueous phase. nih.govnih.gov This arrangement leads to the formation of a lipid bilayer, which can close upon itself to form a spherical vesicle, encapsulating a portion of the aqueous solvent. researchgate.netresearchgate.net
The method used to prepare DOTAP-d9 (iodide) nanoparticles has a profound impact on their physicochemical properties, such as size, size distribution (polydispersity index or PDI), and surface charge. nih.gov
Traditional methods, such as lipid film hydration followed by sonication or extrusion, are widely used. dovepress.comavantiresearch.com In this technique, lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. avantiresearch.comnih.gov The film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles, which are then downsized by sonication or extrusion through polycarbonate membranes to produce smaller, more uniform vesicles. dovepress.comavantiresearch.com
More recently, microfluidics has emerged as a powerful technique for the controlled and reproducible synthesis of lipid nanoparticles. semanticscholar.orgnih.govmdpi.com This method involves the precise mixing of a lipid solution (in a solvent like ethanol) with an aqueous phase within micro-scale channels. mdpi.comsemanticscholar.org The rapid and controlled mixing leads to a change in solvent polarity, triggering the self-assembly of lipids into nanoparticles with highly uniform size and low PDI. nih.gov Operating parameters such as the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases can be precisely controlled to tune the final nanoparticle characteristics. nih.govsemanticscholar.org Studies have shown that increasing the TFR or FRR can lead to a decrease in particle size. semanticscholar.org Microfluidic preparation can produce DOTAP nanoparticles smaller than 100 nm, which may exhibit different biological properties compared to larger liposomes made by conventional methods. semanticscholar.org
| Preparation Method | Typical Particle Size | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| Lipid Film Hydration & Extrusion | 100 - 500 nm dovepress.combiorxiv.org | Moderate to High (can be > 0.2) | Scalability, simplicity, no expensive instruments required | Batch-to-batch variability, less precise control over size |
| Microfluidics | 25 - 200 nm nih.govsemanticscholar.orgsemanticscholar.org | Low (typically < 0.2) nih.govsemanticscholar.org | High reproducibility, precise control over particle size, fast preparation mdpi.comsemanticscholar.org | Potential for channel blockage, specialized equipment required |
Structural Elucidation of DOTAP-d9 (iodide) Formulations and Complexes
Understanding the detailed nanostructure of DOTAP-d9 (iodide) formulations is crucial for correlating their physical properties with their functional performance. A suite of advanced analytical techniques is employed to map the structure of these nanoparticles from the molecular to the morphological level.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques used to investigate the structure of materials at the nanoscale (1-100 nm). mdpi.com These methods are ideal for characterizing the size, shape, and internal structure of liposomes and LNPs in solution. mdpi.com
When applied to DOTAP-d9 (iodide) systems, SAXS and SANS can provide detailed information about the lamellar structure of the lipid bilayer, including its thickness and the repeat distance between adjacent bilayers in multilamellar systems. nih.govnih.gov X-rays are scattered by electrons, making them particularly sensitive to electron-dense regions like the lipid headgroups and associated counterions. nih.govmdpi.com Neutrons, conversely, scatter from atomic nuclei, and their key advantage is the ability to distinguish between hydrogen and its isotope, deuterium (B1214612). nih.govmdpi.com
The specific use of DOTAP-d9, which is labeled with deuterium (d9), allows for contrast variation experiments in SANS. nih.gov By preparing the nanoparticles in different mixtures of normal water (H₂O) and heavy water (D₂O), researchers can selectively highlight or mask different parts of the lipid molecule, enabling the precise determination of the positions of specific chemical groups within the bilayer structure with sub-angstrom accuracy. nih.gov
Combined X-ray and neutron diffraction studies have revealed critical details about the organization of DOTAP bilayers and the profound influence of the iodide counterion. nih.govnih.gov Research shows that the poor solubility of DOTAP iodide in water is a direct result of the very tight binding between the iodide counterion and the trimethylammonium headgroup. researchgate.netnih.govnih.gov
This strong ionic interaction leads to two significant structural consequences:
Complete Dehydration: The tight binding of iodide expels water molecules from the headgroup region. Neutron diffraction data confirms that there is essentially no water associated with DOTAP/I⁻ bilayers, which contrasts sharply with DOTAP bilayers formed with a chloride (Cl⁻) counterion that readily hydrate. nih.gov
Tighter Lipid Packing: The absence of hydration and the strong inter-lipid coordination mediated by the iodide ion cause the lipid molecules to pack together more tightly. nih.gov This results in a thicker hydrocarbon core for the DOTAP/I⁻ bilayer compared to its hydrated DOTAP/Cl⁻ counterpart. nih.gov The repeat spacing for dehydrated DOTAP/I⁻ multilayers has been measured at approximately 53.3 Å. nih.gov
These findings suggest that the iodide ion acts as a ligand, potentially coordinating multiple DOTAP headgroups and cross-linking adjacent bilayers, leading to a more crystalline and less hydrated structure. nih.gov
Cryo-Electron Microscopy (Cryo-TEM) is an indispensable imaging technique for the direct visualization of colloidal nanoparticles in their native, hydrated state. researchgate.netspringernature.com The method involves flash-freezing a thin film of the nanoparticle suspension, vitrifying the water so rapidly that ice crystals cannot form. researchgate.net This process preserves the delicate structure of the liposomes, which can then be imaged in the transmission electron microscope. researchgate.netspringernature.com
For DOTAP-d9 (iodide) formulations, Cryo-TEM provides direct evidence of nanoparticle morphology, which is complementary to the structural data obtained from scattering techniques. researchgate.netnih.gov Key information obtained from Cryo-TEM analysis includes:
Lamellarity: The ability to distinguish between unilamellar (single bilayer) and multilamellar (multiple concentric bilayers) vesicles. researchgate.net
Internal Structure: Visualization of encapsulated cargo or complex internal arrangements within the nanoparticles. researchgate.net
Cryo-TEM is crucial for confirming the successful formation of vesicular structures and for assessing the homogeneity of the preparation, avoiding potential artifacts that can be introduced by conventional electron microscopy techniques that require drying or staining. researchgate.net
Interfacial and Hydration Properties of DOTAP-d9 (iodide) Systems
Role of Iodide Counterion in DOTAP-d9 Hydration and Structural Stability
The hydration of the DOTAP-d9 headgroup is significantly affected by the presence of the iodide counterion. Research using X-ray and neutron diffraction techniques on non-deuterated DOTAP has revealed that the poor solubility of DOTAP with an iodide counterion (DOTAP/I-) in aqueous solutions stems from the very tight binding of the iodide ion to the quaternary ammonium (B1175870) headgroup of the lipid researchgate.netiulm.itnih.govuci.edu. This strong interaction leads to the expulsion of water molecules from the vicinity of the headgroup, resulting in a dehydrated lipid surface researchgate.netiulm.itnih.govuci.edu.
Interactions with Aqueous Environments and Ionic Strength Effects
The stability of DOTAP-d9 (iodide) nanoparticles in aqueous environments is sensitive to the ionic strength of the medium. Generally, for cationic liposomes, an increase in ionic strength can lead to a shielding of the positive surface charge, which reduces the electrostatic repulsion between nanoparticles. This can result in particle aggregation and an increase in the average particle size. While the specific effects of ionic strength on DOTAP-d9 (iodide) are not extensively detailed in the available literature, the general principles governing cationic liposomes are applicable. It is known that the electrostatic surface interactions are a primary step in many biological applications of cationic lipids, and the ionic strength of the surrounding medium can interfere with these interactions researchgate.net. Therefore, maintaining an optimal ionic strength is crucial for preserving the colloidal stability of DOTAP-d9 (iodide) formulations.
Physicochemical Parameters of DOTAP-d9 (iodide) Formulations
The physicochemical characteristics of DOTAP-d9 (iodide) nanoparticles, such as their size, surface charge, and thermal properties, are fundamental to their performance and behavior in various applications.
Particle Size and Polydispersity Index Measurements
| Formulation Component | Average Particle Size (nm) | Polydispersity Index (PDI) |
| DOTAP-based LNPs | 176 | 0.18 |
| DOTAP-based LNPs (pre-complexation) | 205.3 ± 46.1 | 0.12 |
| DOTAP-based LNPs (post-complexation with mRNA) | 248 ± 55 | 0.13 |
This table presents representative data for DOTAP-based nanoparticles. Specific values for DOTAP-d9 (iodide) may vary.
Zeta Potential Characterization of Surface Charge
The zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability. DOTAP is a cationic lipid, and as such, nanoparticles formulated with DOTAP-d9 (iodide) are expected to have a positive zeta potential. The positive surface charge is imparted by the quaternary ammonium headgroup of DOTAP researchgate.net.
The magnitude of the zeta potential can be influenced by the composition of the nanoparticle and the ionic strength of the surrounding medium. For instance, in a citrate buffer at pH 6.6, DOTAP-containing lipid nanoparticles exhibited a zeta potential of approximately 4 mV mdpi.com. When prepared in water, similar nanoparticles showed a higher zeta potential of 11.3 ± 0.4 mV mdpi.com. Upon complexation with mRNA, the zeta potential of DOTAP-based lipoplexes showed a slight decrease from 3.0 ± 1.0 mV to 1.7 ± 0.8 mV mdpi.com.
| Formulation/Medium | Zeta Potential (mV) |
| DOTAP-based LNPs in Citrate Buffer (pH 6.6) | ~4 |
| DOTAP-based LNPs in Water | 11.3 ± 0.4 |
| DOTAP-based Lipoplex (pre-complexation) | 3.0 ± 1.0 |
| DOTAP-based Lipoplex (post-complexation with mRNA) | 1.7 ± 0.8 |
This table presents representative data for DOTAP-based nanoparticles. Specific values for DOTAP-d9 (iodide) may vary.
Thermotropic Phase Behavior Analysis via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermotropic phase behavior of lipid assemblies, providing information on phase transition temperatures and enthalpies. The phase behavior of DOTAP-d9 (iodide) is expected to be influenced by the nature of its hydrocarbon chains and the interactions at the headgroup level.
| Compound | Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystalline DOTAP chloride | Melting | > 160 | > -130 |
This table provides reference data for DOTAP chloride, as specific DSC data for DOTAP-d9 (iodide) is not available in the searched literature.
Molecular Interactions of Dotap D9 Iodide Formulations with Nucleic Acids
Formation of Lipoplexes and Lipid Nanoparticle-Nucleic Acid Complexes
The assembly of DOTAP-d9 (iodide) with nucleic acids into lipoplexes or lipid nanoparticles (LNPs) is a spontaneous process driven primarily by electrostatic interactions. nih.gov These complexes are formed when the positively charged DOTAP-d9 (iodide) liposomes are mixed with negatively charged nucleic acids. sigmaaldrich.com
Electrostatic Interactions with DNA and RNA (pDNA, mRNA, siRNA, oligonucleotides)
The foundational force driving the formation of DOTAP-d9 (iodide)-nucleic acid complexes is the electrostatic attraction between the positively charged trimethylammonium headgroup of the DOTAP-d9 molecule and the negatively charged phosphate (B84403) backbone of nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), small interfering RNA (siRNA), and oligonucleotides. nih.govnih.gov This interaction leads to the neutralization of charges and a reduction in the electrostatic repulsion between nucleic acid molecules, facilitating their condensation. rsc.org
The charge ratio, which is the molar ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid's phosphate groups, is a critical parameter in the formation and stability of these complexes. nih.gov Studies have shown that varying the charge ratio affects the physicochemical properties of the resulting lipoplexes, including their size and surface charge. researchgate.net For instance, an excess of positive charge generally results in smaller, more stable complexes with a net positive surface charge.
Influence of Nucleic Acid Conformation on Complex Formation (e.g., Supercoiled versus Relaxed DNA)
The conformation of the nucleic acid also plays a significant role in the formation of these complexes. Research has demonstrated that cationic lipids like DOTAP show a preference for binding to relaxed or nicked-relaxed forms of plasmid DNA over the more compact supercoiled form. researchgate.net This preference suggests that the more flexible, relaxed conformation of DNA can more readily adapt to the structure of the lipid assembly during complexation. researchgate.net
Structural Organization of DOTAP-d9 (iodide)-Nucleic Acid Complexes
Once formed, DOTAP-d9 (iodide)-nucleic acid complexes self-assemble into highly organized structures. The specific architecture of these complexes is crucial for the encapsulation and protection of the nucleic acid cargo.
Lamellar Phase Formation and Nucleic Acid Intercalation within Lipid Bilayers
A common structural motif for cationic lipid-DNA complexes is the lamellar phase (LαC), where DNA monolayers are sandwiched between lipid bilayers. researchgate.netucsb.edu This multilamellar structure effectively condenses the DNA, with the lipid bilayers providing a protective barrier. researchgate.net The formation of this phase is driven by the release of counter-ions upon the binding of DNA to the cationic lipids, which is an entropically favorable process. researchgate.net
The spacing between the lipid bilayers in these lamellar structures is just sufficient to accommodate a single layer of nucleic acid, often with its associated hydration shell. ucsb.edu The tight packing of the lipid molecules and the intercalated nucleic acids results in a dense, condensed particle.
Spectroscopic and Scattering Studies of Complex Architecture
Various biophysical techniques have been employed to elucidate the architecture of these complexes. Small-angle X-ray scattering (SAXS) has been instrumental in confirming the lamellar structure of DOTAP-DNA complexes, revealing the periodic arrangement of lipid bilayers and intercalated DNA. ucsb.edu These studies provide precise measurements of the lamellar repeat spacing and the inter-DNA spacing within the complex.
Fourier-transform infrared (FTIR) spectroscopy has been used to study the interactions between the lipid and nucleic acid components at a molecular level. nih.gov These studies can provide information on the conformational state of both the lipid acyl chains and the nucleic acid within the complex. For instance, FTIR results have indicated that the presence of DNA does not significantly alter the conformational order of the DOTAP acyl chains. nih.gov Atomic force microscopy (AFM) has also been used to visualize the ultrastructure of these complexes, revealing large, condensed particles. nih.gov
| Technique | Information Obtained | Key Findings for DOTAP-Nucleic Acid Complexes |
| Small-Angle X-ray Scattering (SAXS) | Provides information on the overall structure and periodicity of the complex. | Confirms the formation of a lamellar phase with DNA intercalated between lipid bilayers. researchgate.netucsb.edu |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Probes the molecular vibrations and conformational state of lipid and nucleic acid components. | Shows strong interaction between lipid headgroups and DNA phosphate groups; indicates minimal change in lipid acyl chain order upon complexation. nih.gov |
| Atomic Force Microscopy (AFM) | Visualizes the surface topography and morphology of the complexes. | Reveals the formation of large, condensed aggregates of lipid-DNA complexes. nih.gov |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Provides high-resolution images of the internal structure of the complexes in a vitrified state. | Shows multilamellar structures with DNA sandwiched between lipid layers. researchgate.net |
Mechanisms of Nucleic Acid Protection and Condensation within Complexes
The formation of a complex with DOTAP-d9 (iodide) serves to protect the nucleic acid from degradation and to condense its structure for efficient cellular uptake.
The primary mechanism of protection is the physical encapsulation of the nucleic acid within the lipid matrix. This barrier shields the nucleic acid from enzymatic degradation by nucleases present in the extracellular environment. researchgate.net The condensation of the nucleic acid is a direct result of the charge neutralization that occurs upon binding to the cationic lipid. nih.gov This process overcomes the electrostatic repulsion between the negatively charged phosphate groups, allowing the nucleic acid to be packaged into a much smaller volume. nih.gov
Cellular and Subcellular Dynamics of Dotap D9 Iodide Delivery Systems
Cellular Uptake Pathways in In Vitro and Ex Vivo Models
The entry of DOTAP-d9 (iodide) formulations into cells is a complex process primarily mediated by endocytosis. The specific pathway utilized can be influenced by the cell type, the composition and size of the nanoparticle, and the experimental conditions.
Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis (CME) is a major pathway for the cellular internalization of DOTAP-d9 (iodide)-based lipoplexes and nanoparticles. This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the extracellular cargo. Studies have demonstrated that the uptake of DOTAP-based formulations can be significantly inhibited by agents that disrupt clathrin-coated pit formation, such as chlorpromazine (B137089) or through the knockdown of clathrin heavy chain. This indicates a substantial reliance on this pathway for cellular entry in many cell lines.
Caveolae-Mediated Endocytosis
Caveolae-mediated endocytosis is another significant route for the cellular uptake of DOTAP-d9 (iodide) formulations. Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 (B1176169) as a key structural protein. This pathway is often implicated in the uptake of smaller nanoparticles. Inhibition of caveolae-mediated uptake, for instance by using filipin (B1216100) to disrupt cholesterol-rich domains or by knocking down caveolin-1, has been shown to reduce the internalization of DOTAP-based nanoparticles, confirming the involvement of this pathway.
Other Endocytic Mechanisms and Influencing Factors
Beyond the two primary pathways of clathrin- and caveolae-mediated endocytosis, other mechanisms can contribute to the uptake of DOTAP-d9 (iodide) formulations. These include macropinocytosis, a process involving large-scale engulfment of extracellular fluid, and other clathrin- and caveolae-independent pathways. The engagement of these alternative routes can be cell-type specific and may be influenced by the physicochemical properties of the nanoparticles, such as their size, surface charge, and the presence of specific targeting ligands.
Factors influencing the dominant uptake pathway are summarized in the table below:
| Factor | Influence on Uptake Pathway |
| Cell Type | Different cell lines exhibit varying expression levels of proteins involved in specific endocytic pathways, leading to preferential uptake routes. |
| Nanoparticle Size | Smaller nanoparticles may favor caveolae-mediated endocytosis, while larger aggregates are more likely to be internalized via clathrin-mediated endocytosis or macropinocytosis. |
| Surface Charge | The cationic nature of DOTAP facilitates interaction with the negatively charged cell membrane, a crucial initial step for all endocytic pathways. |
| Presence of Serum | Proteins in the cell culture medium can form a "protein corona" around nanoparticles, altering their surface properties and potentially shifting the preferred uptake mechanism. |
Intracellular Trafficking and Fate of DOTAP-d9 (iodide) Formulations
Following internalization, DOTAP-d9 (iodide)-based delivery systems undergo a complex journey within the cell, navigating various intracellular compartments to ultimately release their cargo into the cytosol.
Endosomal Escape Mechanisms and Cytosolic Release
A critical barrier to successful delivery is the entrapment of nanoparticles within endosomes, which mature into late endosomes and eventually fuse with lysosomes, leading to the degradation of the cargo. DOTAP-d9 (iodide) facilitates endosomal escape through the "proton sponge" effect and membrane fusion. The cationic nature of DOTAP allows it to buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, which causes osmotic swelling and eventual rupture of the endosomal membrane. Additionally, the lipid composition of the lipoplex can promote fusion with the endosomal membrane, directly releasing the contents into the cytoplasm.
Intracellular Stability of Lipoplexes and Nanoparticles
The stability of DOTAP-d9 (iodide) lipoplexes and nanoparticles within the intracellular environment is crucial for protecting the cargo until it reaches its target site. The formulation's composition, particularly the inclusion of helper lipids like cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can significantly enhance stability. These helper lipids can modulate the rigidity and charge density of the lipoplex, preventing premature dissociation and degradation by cellular enzymes. The deuterated nature of DOTAP-d9 (iodide) itself may also contribute to increased stability against metabolic degradation, although further research is needed to fully elucidate this aspect.
Interactions with Cell Membranes and Membrane Fusion Dynamics
The interaction of DOTAP-d9 (iodide) delivery systems with cellular membranes is a critical initial step for intracellular delivery. As a deuterated analog of the well-characterized cationic lipid DOTAP, its interactions are primarily governed by electrostatic forces and the biophysical properties of the lipid bilayer it forms. The positive charge of the DOTAP headgroup facilitates binding to the negatively charged cell surface, which is a precursor to cellular uptake.
Delivery systems incorporating DOTAP, such as liposomes and lipid nanoparticles (LNPs), engage with cell membranes through a series of complex and dynamic processes. The initial contact is an electrostatic attraction between the cationic DOTAP-containing particle and the anionic components of the cell membrane, such as proteoglycans and sialic acids. This binding is a prerequisite for subsequent internalization through various endocytic pathways or direct fusion with the plasma membrane.
Research on non-deuterated DOTAP provides significant insights into these interactions. For instance, the incorporation of DOTAP into liposomes has been shown to increase membrane fluidity, which can facilitate the fusion process. researchgate.net The choice of counterion also plays a crucial role; studies have shown that the iodide (I-) counterion binds very tightly to the DOTAP headgroup, leading to a dehydration of the bilayer. escholarship.orgnih.gov This tight binding and resulting dehydration can influence the fusogenic properties of the delivery system. escholarship.orgnih.gov
Membrane fusion is a key mechanism for the release of cargo from the delivery vehicle into the cytoplasm. This process involves the merging of the lipid bilayer of the delivery system with the cell's plasma membrane or, more commonly, with the endosomal membrane following endocytosis. medchemexpress.combocsci.com For DOTAP-based systems, fusion is often triggered by the acidic environment of the endosome. chalmers.se The protonation of lipids within the endosome can lead to a change in the physical properties of the LNP, promoting a transition to non-lamellar phases that are fusogenic. nih.gov
The composition of the delivery system significantly influences its interaction with cell membranes and its fusogenic potential. For example, the inclusion of helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can enhance membrane fusion. nih.gov DOPE's conical shape is thought to promote the formation of inverted hexagonal (HII) phases, which are intermediates in the fusion process. nih.gov The ratio of DOTAP to other lipids, such as cholesterol, also impacts the stability and transfection efficiency of the formulation. nih.gov
Research Findings on Cellular Interactions and Membrane Fusion
Several studies have investigated the cellular uptake and membrane fusion dynamics of DOTAP-containing delivery systems. While specific data on DOTAP-d9 (iodide) is limited, the principles derived from studies on its non-deuterated counterpart are highly relevant.
Electrostatic Interaction and Uptake: The positive surface charge of DOTAP-based nanoparticles is fundamental for their initial interaction with and adsorption to the negatively charged cell membrane, which precedes internalization via endocytosis. medchemexpress.com The efficiency of this interaction can be influenced by the molar ratio of DOTAP in the formulation. nih.gov Studies have shown that varying the DOTAP fraction in liposomes directly affects their interaction with model membranes, ranging from non-wetting to complete engulfment and fusion. researchgate.net
Endosomal Escape: After endocytosis, the delivery system must escape the endosome to release its cargo into the cytoplasm, a major bottleneck in intracellular delivery. nih.govmonash.edu The acidic environment of the endosome is thought to trigger conformational changes in DOTAP-containing LNPs, leading to membrane destabilization and fusion with the endosomal membrane. chalmers.senih.gov This process is crucial for avoiding lysosomal degradation of the payload. biorxiv.org The ability of cationic lipids to buffer the endosomal pH, known as the "proton sponge effect," is one proposed mechanism for inducing endosomal rupture, although this is more commonly associated with polymeric systems. monash.edu
Membrane Fusion Dynamics: The fusion process itself involves a series of lipid rearrangements. For DOTAP/DOPE liposomes, electrostatic interactions with negatively charged model membranes lead to docking, hemifusion (merging of the outer leaflets), and ultimately full fusion. nih.gov The efficiency of fusion and the amount of lipid transfer have been shown to correlate with the density of negative charges on the target membrane. nih.gov
The following table summarizes key findings from research on the interaction of DOTAP-based systems with cell membranes.
| Delivery System Composition | Key Findings on Membrane Interaction and Fusion | Reference |
| DOTAP/DOPE Liposomes | Electrostatic interactions drive docking and fusion with negatively charged giant unilamellar vesicles (GUVs). The extent of fusion and lipid transfer increases with the negative charge density of the GUV. | nih.gov |
| DOTAP/Cholesterol LNPs | The molar ratio of DOTAP to cholesterol affects nanoparticle size, biocompatibility, and transfection efficiency. Higher DOTAP content can increase cytotoxicity but is crucial for electrostatic interaction with the cell membrane. | nih.gov |
| DOTAP-containing LNPs | Acidification within endosomes triggers the fusion of LNPs with anionic supported lipid bilayers, suggesting a pathway for mRNA release. | chalmers.se |
| DOTAP-based formulations | The tight binding of the iodide counterion to the DOTAP headgroup causes dehydration of the lipid bilayer, which can influence fusogenic properties. | escholarship.orgnih.gov |
| POPC/DOTAP Liposomes | The interaction with negatively charged coacervates is tunable by altering the DOTAP fraction, leading to a range of outcomes from non-interaction to complete wetting and membrane deformation. | researchgate.net |
Advanced Research Applications and Methodological Contributions of Dotap D9 Iodide
Applications in Non-Viral Gene and RNA Delivery Research
Formulations based on DOTAP are instrumental in the development of non-viral vectors for delivering genetic material into cells. These systems rely on the electrostatic interaction between the positively charged DOTAP headgroup and negatively charged nucleic acids to form lipid-nucleic acid complexes, known as lipoplexes. The specific isotopic labeling in DOTAP-d9 and the choice of the iodide counter-ion are not typically for enhancing delivery efficiency itself, but for providing researchers with tools to study the delivery process. For instance, deuterium (B1214612) labeling is invaluable for neutron diffraction studies that map the structure and hydration of lipid bilayers, while the iodide counter-ion reveals crucial insights into the forces governing lipoplex stability. nih.gov
DOTAP-based liposomes are widely used for the transfection of plasmid DNA (pDNA) into various cell lines. biontex.comsigmaaldrich.com The efficiency of gene delivery is highly dependent on the physicochemical properties of the lipoplexes, such as their size, charge, and stability. nih.govnih.gov Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol are often incorporated to enhance transfection efficacy by promoting the destabilization of the endosomal membrane, facilitating the release of DNA into the cytoplasm. nih.govnih.govresearchgate.net
Research has shown that the ratio of DOTAP to a helper lipid can significantly influence transfection outcomes and is often cell-line dependent. nih.gov For example, studies incorporating short-chain aminolipids into DOTAP:cholesterol formulations have demonstrated enhanced gene delivery and reduced toxicity compared to conventional DOTAP:cholesterol lipoplexes. nih.govacs.orguzh.ch While these functional studies predominantly use standard DOTAP, the mechanistic insights are often derived from biophysical experiments utilizing tools like DOTAP-d9. Structural studies using deuterium-labeled lipids help researchers understand how different components, like helper lipids, alter membrane fluidity and packing, which are critical factors for successful gene transfection. nih.govresearchgate.net
Table 1: Selected Research Findings in DOTAP-Mediated Gene Transfection
| Cell Line | Helper Lipid | Key Finding | Reference |
|---|---|---|---|
| HuH7 | Cholesterol/Aminolipid AL-A12 | AL-A12 incorporation led to a twofold increase in gene delivery compared to native DOTAP:cholesterol lipoplexes. | nih.govuzh.ch |
| COS7, A549 | DOPE | The optimal DOTAP:DOPE ratio for transfection efficiency was found to be cell-line dependent. | nih.gov |
| HEK 293T | DOPE, DOPC, Monoolein | Multivalent cationic lipid (MVL5)-based lipoplexes showed superior transfection of large plasmids compared to monovalent DOTAP-based lipoplexes. | nih.gov |
| Various | None | DOTAP is suitable for both transient and stable transfection of DNA in mammalian cells, often with good results in the presence of serum. | biontex.comsigmaaldrich.com |
Lipid nanoparticles (LNPs) are a leading platform for the delivery of messenger RNA (mRNA), famously used in COVID-19 vaccines. nih.govresearchgate.net DOTAP is a key component in many research formulations of LNPs for mRNA delivery. nih.govdovepress.comresearchgate.net The goal is to encapsulate the mRNA, protect it from degradation, and facilitate its entry into the cytoplasm where it can be translated into protein. The composition of these LNPs, including the ratio of DOTAP to other lipids like DOPE and cholesterol, is optimized to maximize protein expression. dovepress.comresearchgate.net
Studies have developed ideal lipid nanoformulations composed of DOTAP, DOPE, and cholesterol that demonstrate high delivery efficiency and organ-specific targeting. dovepress.comresearchgate.net The substitution of traditional helper lipids with non-phospholipid alternatives has also been explored to further improve transfection capacity. nih.gov For instance, one of the best-performing formulations, LNP3-MO, was found to enrich luciferase-mRNA expression primarily in the lung and spleen in vivo. nih.gov Furthermore, incorporating DOTAP into traditional ionizable lipid LNP formulations has been shown to modify gene expression kinetics and improve the safety profile by reducing systemic off-target gene expression. biorxiv.org Biophysical studies with DOTAP-d9 can help elucidate how these different lipid compositions affect the internal structure of the LNP and its surface properties, which are critical for mRNA encapsulation, stability, and release.
DOTAP is also an effective vehicle for the delivery of small interfering RNA (siRNA), a tool used to silence specific genes. nih.govnih.gov Cationic liposomes formulated with DOTAP can complex with siRNA to form lipoplexes that are taken up by cells, leading to RNA interference (RNAi). nih.govmdpi.com This approach has been successfully used to knock down target proteins in various cell types, including human hematopoietic stem cells, with high efficiency and negligible cytotoxicity. nih.govnih.gov
The stereochemistry of DOTAP has been shown to affect siRNA delivery. In MCF-7 cells, the R enantiomer of DOTAP performed better at silencing the target enzyme aromatase than the S enantiomer or the racemic mixture, a finding attributed to differences in lipid packing density. nih.govnycu.edu.tw The composition of the liposome (B1194612), particularly the inclusion of DOPE and the exclusion of cholesterol, can also significantly enhance siRNA effectiveness by promoting endosomal escape. mdpi.com Understanding the precise arrangement and packing of lipids within these delivery vehicles is crucial, and studies utilizing deuterated lipids like DOTAP-d9 can provide high-resolution structural data to explain such functional differences. nih.govnih.gov
The delivery of the CRISPR-Cas9 gene-editing system, which consists of the Cas9 nuclease and a guide RNA, presents a significant challenge due to its large size. nih.govresearchgate.netnih.gov Non-viral delivery systems using lipid nanoparticles are an attractive strategy due to their low immunogenicity and flexibility. nih.gov DOTAP is often included in these LNP formulations, typically with helper lipids like DOPE and cholesterol, to facilitate interaction with the cell membrane and mediate cargo release. nih.gov
Formulations have been developed that encapsulate CRISPR-Cas9 plasmid DNA, targeting genes such as PLK-1, a regulator in mitosis. nih.gov These LNPs have been shown to achieve significant genome editing efficiency in cancer cell lines and to suppress tumor growth in mouse models. nih.gov However, studies have also found that for delivering large plasmids (>9 kb) encoding the CRISPR-Cas9 system, DOTAP-based lipoplexes can be less effective than those based on multivalent cationic lipids, which may offer superior lysosomal escape. nih.gov The biophysical properties of these complex nanoparticles are critical to their success. Research using DOTAP-d9 (iodide) contributes to a fundamental understanding of how lipid composition and counter-ions affect the stability and structure of these large gene-editing complexes, guiding the design of more effective delivery vectors. nih.gov
Biophysical Probes and Model Systems for Membrane Studies
The most direct and significant application of DOTAP-d9 (iodide) is as a specialized tool in biophysical research to study the structure and properties of lipid membranes. nih.govnih.gov The specific deuterium labeling of the headgroup allows for detailed structural analysis using techniques like neutron diffraction, which can distinguish between hydrogen and deuterium atoms. This provides precise information on the location and orientation of the lipid headgroups within the bilayer. nih.gov
The choice of the counter-ion is also a critical variable in these studies. Different halide counter-ions (like chloride vs. iodide) can have dramatically different effects on the hydration and stability of the cationic lipid bilayers. nih.gov
DOTAP is a useful molecular model for studying lipid-protein interactions within membranes, including those with voltage-gated ion channels. nih.gov Its permanently positive headgroup and lack of a phosphate (B84403) moiety create unique electrostatic and structural properties within a lipid bilayer. nih.gov Structural studies using X-ray and neutron diffraction, often in conjunction with specific deuterium labeling as in DOTAP-d9, have been employed to understand the behavior of DOTAP membranes. nih.gov
A key finding from these biophysical investigations is the profound effect of the counter-ion on membrane properties. While DOTAP with a chloride counter-ion (DOTAP/Cl⁻) readily disperses in water to form stable, hydrated bilayers, DOTAP with an iodide counter-ion (DOTAP/I⁻) behaves very differently. The tight binding of the iodide ion to the trimethylammonium headgroup leads to the complete dehydration of the bilayer. nih.gov This causes the DOTAP/I⁻ to form a crystalline structure and become insoluble. nih.gov This fundamental difference in hydration is a critical factor that likely precludes the fusion of such membranes, a process essential for many biological events and for the success of lipid-based drug delivery. nih.gov These findings, made possible by studying variants like DOTAP-d9 (iodide), are therefore crucial for understanding the forces that govern membrane interactions and for the rational design of systems that interact with membrane components like ion channels.
Membrane Structure and Dynamics Research
The use of deuterated lipids, such as DOTAP-d9 (iodide), has been instrumental in advancing the study of membrane structure and dynamics. The substitution of hydrogen with deuterium atoms in the lipid acyl chains provides a powerful tool for various biophysical techniques, primarily neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netiucr.org These methods are particularly sensitive to the difference between hydrogen and deuterium, allowing researchers to selectively highlight or suppress signals from specific components within a lipid bilayer. iucr.org
In neutron scattering experiments, the large difference in the neutron scattering length between hydrogen and deuterium is a key advantage. nih.gov By selectively deuterating parts of a lipid molecule, like the acyl chains in DOTAP-d9, researchers can use a technique called contrast variation. mdpi.com This allows for the detailed determination of the location and conformation of different parts of the lipid within the membrane, the thickness of the bilayer, and the area per lipid molecule. researchgate.net For instance, small-angle neutron scattering (SANS) is a powerful tool for studying the structure of lipid vesicles in solution, with length scales that are well-matched to the dimensions of the bilayer. mdpi.com The availability of deuterated lipids is crucial for SANS to reveal structural details that are not accessible with other techniques like small-angle X-ray scattering (SAXS). mdpi.com
While specific studies focusing exclusively on DOTAP-d9 (iodide) in membrane structure research are not extensively detailed in the provided search results, the principles governing the use of deuterated lipids are directly applicable. The tight binding of the iodide counterion to the DOTAP headgroup has been shown to cause complete dehydration of the bilayer, leading to a crystalline structure. nih.gov This effect of the counterion on membrane properties is a significant area of research where deuterated analogs would be invaluable for neutron diffraction studies to precisely locate the ion and understand its impact on lipid packing and hydration. nih.govresearchgate.net
The table below summarizes the key techniques and the type of information that can be obtained using deuterated lipids like DOTAP-d9 (iodide) in membrane research.
| Research Technique | Information Gained with Deuterated Lipids |
| Small-Angle Neutron Scattering (SANS) | Bilayer thickness, area per lipid, vesicle structure, and organization. mdpi.com |
| Neutron Diffraction | High-resolution structure of lipid bilayers, location of specific molecules (e.g., counterions), and detailed hydration profiles. researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Acyl chain order parameters, lipid dynamics, and membrane fluidity. mdpi.com |
Adjuvant Research in Immunological Studies (Non-Clinical Models)
Cationic lipids, including DOTAP, are recognized for their potential as vaccine adjuvants, serving to enhance the immune response to co-administered antigens. bohrium.comtandfonline.com In non-clinical models, DOTAP-based liposomes have been shown to act as both delivery systems and immune potentiators. numberanalytics.comresearchgate.net They can protect antigens from degradation and facilitate their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages. tandfonline.com The positive surface charge of DOTAP liposomes is believed to enhance the interaction with negatively charged cell membranes, promoting cellular uptake. researchgate.net
Research has demonstrated that DOTAP can stimulate immune responses through various mechanisms. For instance, DOTAP-containing liposomes have been shown to induce the upregulation of pro-inflammatory chemokine genes and the expression of co-stimulatory molecules in bone marrow-derived dendritic cells, both in vitro and in vivo. researchgate.net Some studies suggest that cationic lipids can activate innate immune pathways, such as Toll-like receptors (TLRs) or the inflammasome pathway, leading to cytokine production. researchgate.net
The stereochemistry of DOTAP has also been found to play a role in its adjuvant activity. In a murine cancer model, the (R)-enantiomer of DOTAP was more effective at stimulating a CD8+ anti-tumor response compared to the (S)-enantiomer. nih.govmdpi.com This highlights the specificity of the interaction between the adjuvant and the components of the immune system.
The following table presents findings from non-clinical studies on DOTAP as an adjuvant.
| Study Focus | Model System | Key Findings |
| T-cell Response Induction | BALB/c mice immunized with OVA antigen | DOTAP nanoparticles induced strong antigen-specific T-cell responses. Particle size was identified as an important factor for adjuvanticity. nih.gov |
| Enantiomer-specific Adjuvanticity | Murine cervical cancer model with E7 peptide vaccine | (R)-DOTAP was more effective than (S)-DOTAP in stimulating a CD8+ anti-tumor response. nih.gov |
| Mechanism of Action | In vitro and in vivo studies with bone marrow-derived dendritic cells (BMDCs) | DOTAP-containing liposomes upregulated pro-inflammatory chemokine genes and increased the expression of co-stimulatory molecules. researchgate.net |
| Comparison with other Adjuvants | Mouse model of vaccination with recombinant influenza antigen | R-DOTAP outperformed a squalene-based adjuvant in eliciting peptide epitope-specific CD4 T cells. mdpi.com |
Analytical Applications of Deuterated DOTAP-d9 (iodide) in Research
In the field of bioanalysis, particularly in studies involving lipidomics and drug delivery, accurate quantification of lipid-based molecules in complex biological matrices is crucial. The use of stable isotope-labeled internal standards, such as DOTAP-d9 (iodide), is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). nih.gov
The principle behind this application is that a known amount of the deuterated standard (DOTAP-d9) is added to a biological sample at the earliest stage of preparation. nih.gov Because DOTAP-d9 is chemically identical to the non-deuterated DOTAP, it behaves similarly during sample extraction, processing, and chromatographic separation. However, due to the mass difference from the nine deuterium atoms, it can be distinguished from the endogenous or administered non-labeled DOTAP by the mass spectrometer. scispace.com This co-analysis allows for the correction of variability in sample preparation and matrix effects, which can cause ion suppression or enhancement, leading to highly accurate and precise quantification. nih.govscispace.com
While specific applications quantifying DOTAP-d9 (iodide) were not detailed in the search results, the methodology is widely applied for other lipids. For instance, reversed-phase HPLC methods with detectors like evaporative light-scattering detectors (ELSD) or charged aerosol detectors (CAD) have been developed for the simultaneous determination of DOTAP and other lipids in formulations. lcms.cznih.gov The inclusion of a deuterated internal standard like DOTAP-d9 would significantly enhance the accuracy of these methods when applied to biological samples.
The table below outlines the advantages of using deuterated standards in quantitative analysis.
| Parameter | Advantage of Using a Deuterated Standard (e.g., DOTAP-d9) |
| Accuracy | Corrects for matrix effects (ion suppression/enhancement) and variations in extraction recovery. scispace.com |
| Precision | Minimizes variability introduced during sample preparation and analysis. scispace.com |
| Specificity | Allows for clear differentiation between the standard and the analyte due to the mass difference. |
| Robustness | Provides a more reliable quantification compared to using structural analogs as internal standards. scispace.com |
Stable isotope tracers, including deuterated molecules like DOTAP-d9 (iodide), are invaluable tools for studying the metabolic fate, distribution, and kinetics of lipids and lipid-based delivery systems in non-clinical research. bioscientifica.com By introducing a deuterated compound into a biological system, researchers can track its journey and transformation over time. nih.gov
The deuterium label acts as a "tag" that can be detected by mass spectrometry. bioscientifica.com This allows for the differentiation of the administered DOTAP-d9 from the endogenous lipid pool. Such tracer studies can provide critical information on the pharmacokinetics of liposomal drug delivery systems, including their circulation time, uptake by different tissues and organs, and intracellular trafficking pathways. For example, by analyzing tissues and biofluids at various time points after administration, the rate of appearance and clearance of the deuterated lipid can be determined. bioscientifica.com
Deuterium-based tracers are frequently used in metabolic research to follow the pathways of various molecules. nih.gov This approach can be extended to investigate the stability of DOTAP-based liposomes in vivo and to understand how they interact with biological components. While the search results did not provide specific kinetic studies using DOTAP-d9, the principles of stable isotope tracing are well-established for lipids. bioscientifica.com
The following table summarizes the types of non-clinical studies where a tracer like DOTAP-d9 (iodide) would be highly beneficial.
| Type of Study | Information Gained by Using DOTAP-d9 as a Tracer |
| Pharmacokinetics | Determination of absorption, distribution, metabolism, and excretion (ADME) of DOTAP-based formulations. |
| Biodistribution | Quantification of liposome accumulation in specific organs and tissues over time. |
| Metabolic Fate | Tracking the breakdown and modification of the DOTAP molecule within the biological system. |
| Cellular Uptake and Trafficking | Following the pathway of liposomes into and within cells to understand the mechanisms of delivery. |
Optimization Strategies and Structure Activity Relationships in Dotap D9 Iodide Systems
Influence of Helper Lipids on Formulation Characteristics and Biological Efficacy
Helper lipids are crucial components in liposomal formulations, working synergistically with the primary cationic lipid to improve the stability, delivery efficiency, and biological activity of the nanoparticle complex.
Cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are two of the most extensively studied helper lipids in DOTAP-based formulations. dovepress.comajol.info Their incorporation addresses different challenges in the gene delivery process.
Cholesterol is integrated into the lipid bilayer to enhance its stability and facilitate membrane fusion and endosomal escape. dovepress.com It is known to increase the rigidity of the lipid membrane and can reduce the premature leakage of encapsulated nucleic acids. mdpi.com Studies have shown that the molar ratio of DOTAP to cholesterol significantly impacts transfection efficiency, with different ratios being optimal for various cell lines and nucleic acid types. nih.govspandidos-publications.com For instance, a 1:3 molar ratio of DOTAP to cholesterol demonstrated the highest mRNA transfection efficiency in one study. nih.govresearchgate.net The presence of cholesterol can also enhance the resistance of lipoplexes to the inhibitory effects of serum proteins. mdpi.comacs.org At high concentrations (around 66 mol%), cholesterol can form distinct anhydrous domains within the lipoplex, a feature that has been correlated with higher transfection levels. nih.gov
DOPE , on the other hand, is a fusogenic lipid. Its conical molecular shape promotes the formation of non-bilayer, inverted hexagonal lipid structures. nih.govnih.gov This characteristic is believed to facilitate the fusion of the lipoplex with the endosomal membrane, leading to the efficient release of the nucleic acid cargo into the cytoplasm. nih.govresearchgate.net Formulations containing DOPE have demonstrated significantly higher transfection efficiency compared to those with more stable, lamellar-promoting lipids. nih.gov The combination of DOTAP, DOPE, and cholesterol has been explored to create more advanced lipid nanoparticle (LNP) systems, leveraging the benefits of all three components. dovepress.comscielo.br
| Component | Primary Role in DOTAP Formulations | Key Research Findings |
| Cholesterol | Enhances lipid bilayer stability, aids in membrane fusion and endosomal escape. dovepress.com | Optimal molar ratios with DOTAP improve transfection efficiency. nih.govspandidos-publications.com High concentrations can form domains that correlate with increased transfection. nih.gov Improves resistance to serum inhibition. mdpi.comacs.org |
| DOPE | Promotes endosomal escape through its fusogenic properties. nih.govresearchgate.net | Formulations with DOPE show higher transfection efficiency than those without. nih.gov The conical shape of DOPE facilitates the formation of non-bilayer structures, aiding membrane fusion. nih.gov |
Polyethylene glycol (PEG) is a hydrophilic polymer frequently conjugated to the surface of lipid nanoparticles, a process known as PEGylation. This modification is a key strategy to modulate the physicochemical properties of the nanoparticles and their interactions with biological systems. nih.gov
The primary benefit of PEGylation is the creation of a steric barrier on the nanoparticle surface. This "stealth" coating hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). nih.govbiochempeg.comnih.gov This leads to a prolonged systemic circulation time, increasing the likelihood of the nanoparticle reaching its target tissue. nih.govmdpi.com PEGylation also improves the colloidal stability of the formulation, preventing aggregation. biochempeg.com
However, PEGylation can also present a "PEG dilemma." biochempeg.comnih.gov The same steric hindrance that protects the nanoparticle can also impede its interaction with target cells and interfere with the endosomal escape process, potentially reducing transfection efficiency. mdpi.comdovepress.com Research has shown that PEGylation significantly decreased the mRNA transfection efficiency of DOTAP/cholesterol LNPs in some studies. nih.govresearchgate.net The density and length of the PEG chains are critical parameters; both high and low densities can have different impacts on performance and immunogenicity. biochempeg.comnih.gov To overcome this, strategies such as using cleavable PEG lipids or attaching targeting ligands to the distal end of the PEG chain are being explored. nih.govdovepress.com
| Feature | Effect of PEGylation | Associated Challenges |
| Circulation Time | Prolonged due to reduced opsonization and MPS uptake. nih.gov | Potential for accelerated blood clearance (ABC) phenomenon upon repeated administration. biochempeg.com |
| Stability | Increased colloidal stability, preventing aggregation. biochempeg.com | |
| Cellular Interaction | Can be hindered, leading to reduced cellular uptake. mdpi.comdovepress.com | "PEG dilemma": steric hindrance can lower transfection efficiency. biochempeg.comnih.gov |
| Immunogenicity | Generally reduced. nih.gov | Can still elicit immune responses (e.g., anti-PEG antibodies). researchgate.net |
Impact of Lipid:Nucleic Acid Ratios on Complexation and Transfection Efficiency
The ratio of the cationic lipid to the negatively charged nucleic acid, often expressed as the N/P ratio (the ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid) or charge ratio, is a critical parameter that governs the formation, stability, and transfection efficiency of lipoplexes. biontex.com
For effective complexation, a slight net positive charge is generally required. This positive surface charge facilitates the electrostatic interaction of the lipoplex with the negatively charged cell membrane, promoting cellular uptake. biontex.com However, an excessively high positive charge can lead to increased cytotoxicity. nih.gov
Rational Design of DOTAP-d9 (iodide) Analogues for Enhanced Research Outcomes
To improve upon the properties of standard DOTAP, researchers are actively engaged in the rational design and synthesis of novel analogues. These efforts aim to enhance transfection efficiency, reduce toxicity, and introduce new functionalities.
A significant advancement in cationic lipid design is the development of multivalent lipids. Unlike DOTAP, which has a single positive charge (monovalent), multivalent lipids possess multiple cationic charges in their headgroup. nih.govresearchgate.net This increased charge density can lead to more efficient condensation of nucleic acids and stronger interactions with cellular membranes.
Studies comparing monovalent DOTAP with the multivalent lipid MVL5 (which has a +5 charge) have shown that MVL5-based formulations can achieve significantly higher transfection and gene-editing efficiencies, particularly for large payloads like CRISPR/Cas9 plasmids. mdpi.comresearchgate.net The use of multivalent lipids allows for the formation of stable lipoplexes at lower lipid concentrations and can promote more effective endosomal escape. mdpi.com This approach represents a promising strategy for developing more potent non-viral gene delivery vectors. mdpi.com
Future Research Perspectives on Dotap D9 Iodide
Integration of DOTAP-d9 (iodide) in Multi-Component Hybrid Nanocarriers
The strategic incorporation of deuterated lipids like DOTAP-d9 (iodide) into multi-component hybrid nanocarriers presents a promising frontier in drug delivery research. These hybrid systems, which often combine the structural advantages of polymers and lipids, offer enhanced stability and biocompatibility. For instance, lipid-polymer hybrid nanoparticles (LPHNPs) with a poly(lactic-co-glycolic acid) (PLGA) core and a lipid shell containing cationic lipids such as DOTAP have been developed. mdpi.comresearchgate.net The inclusion of DOTAP provides a positive surface charge, which is crucial for colloidal stability and interaction with negatively charged cell membranes. researchgate.netmdpi.com
The deuteration of the DOTAP molecule, specifically the trimethylammonium headgroup (N,N,N-tris(methyl-d3)), provides a unique analytical handle without significantly altering its chemical properties. veeprho.comnih.gov This isotopic labeling is particularly valuable for techniques like neutron scattering, which can elucidate the structure and distribution of components within the nanocarrier. ansto.gov.au For example, studies using deuterated cholesterol in lipid nanoparticles have successfully determined the core-shell structure and the spatial arrangement of different components. ansto.gov.au Similarly, integrating DOTAP-d9 (iodide) into hybrid systems could offer precise insights into the location and orientation of the cationic lipid within the nanoparticle matrix, information that is vital for optimizing drug loading and release kinetics. mdpi.com
Future research in this area will likely focus on:
Characterizing the influence of DOTAP-d9 (iodide) on the morphology and stability of hybrid nanoparticles. Techniques like cryo-transmission electron microscopy (cryo-TEM) and dynamic light scattering (DLS) can be employed to study how the deuterated lipid affects particle size, shape, and surface charge. mdpi.comresearchgate.net
Investigating the role of the iodide counterion. The choice of counterion can significantly impact the solubility and hydration properties of DOTAP. nih.govnih.gov Studies have shown that the iodide ion binds tightly to the DOTAP headgroup, leading to dehydration and reduced solubility in water. nih.govnih.gov Understanding how this behavior translates to the complex environment of a hybrid nanocarrier is crucial for formulation development.
Developing targeted delivery systems. By functionalizing the surface of these hybrid nanoparticles with targeting ligands, such as antibodies or peptides, researchers can aim for cell-specific delivery, enhancing therapeutic efficacy and reducing off-target effects. mdpi.comdovepress.com
Advancements in Biophysical Modeling and Simulation of DOTAP-d9 (iodide) Systems and Their Interactions
Computational modeling and simulation are becoming indispensable tools for understanding the behavior of lipid-based systems at a molecular level. By integrating experimental data with theoretical models, researchers can gain insights that are often difficult to obtain through experiments alone.
The deuteration of DOTAP provides specific parameters that can be incorporated into molecular dynamics (MD) simulations to refine the models and improve their accuracy. diva-portal.org These simulations can predict how DOTAP-d9 (iodide) interacts with other lipids, nucleic acids, and cellular membranes.
Key areas for future research include:
Force Field Development: Refining the force fields used in MD simulations to accurately represent the properties of deuterated lipids and their interactions with their environment. diva-portal.org
Modeling Hybrid Nanocarriers: Creating detailed computational models of multi-component hybrid nanoparticles containing DOTAP-d9 (iodide) to predict their self-assembly, stability, and drug encapsulation capabilities. upc.edu
Simulating Membrane Interactions: Using simulations to investigate the mechanism by which DOTAP-d9 (iodide)-containing nanoparticles interact with and cross cellular membranes, a critical step in intracellular drug delivery. nih.gov This can involve studying processes like membrane fusion and the formation of non-bilayer lipid structures, which are thought to be important for endosomal escape. liposomes.ca
Integrating with Experimental Data: Combining simulation results with experimental data from techniques like neutron diffraction and NMR to validate and refine the computational models. nih.govscispace.com For example, deuterium (B1214612) order parameters calculated from simulations can be directly compared with those measured by deuterium NMR. diva-portal.org
Role of Deuterated Lipids in Enhanced Resolution for Structural Biology of Delivery Systems
The determination of the high-resolution structure of drug delivery systems is crucial for understanding their function and for rational design of improved carriers. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing biological macromolecules and their complexes at near-atomic resolution. tmc.eduacs.org
The use of deuterated lipids like DOTAP-d9 (iodide) can significantly enhance the capabilities of structural biology techniques in several ways:
Contrast Variation in Neutron Scattering: As mentioned earlier, the large difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies. ansto.gov.aunih.gov By selectively deuterating components of a delivery system, such as DOTAP-d9 (iodide), and matching the scattering of the solvent (e.g., a mixture of H₂O and D₂O), researchers can effectively make certain parts of the complex "invisible" to neutrons, thereby highlighting the structure of the remaining components. ansto.gov.auupc.edu This is particularly useful for studying the internal organization of complex, multi-component systems like lipid nanoparticles. ansto.gov.au
Improved Resolution in Cryo-EM: While cryo-EM has revolutionized structural biology, achieving high resolution for membrane protein-lipid complexes can still be challenging. The use of deuterated detergents has been shown to improve the quality of cryo-EM reconstructions by reducing the scattering contribution from the detergent micelle, thereby enhancing the contrast of the embedded protein. ill.fr A similar principle could be applied to lipid-based drug delivery systems, where the deuteration of lipid components like DOTAP-d9 (iodide) could help to better resolve the structure of encapsulated cargo, such as proteins or nucleic acids.
Complementary Information from NMR: Solid-state NMR spectroscopy is another powerful technique for studying the structure and dynamics of lipid membranes. Deuterium NMR, in particular, provides detailed information about the orientation and mobility of lipid acyl chains. acs.org By incorporating DOTAP-d9 (iodide) into a lipid bilayer, researchers can probe the local environment of the cationic headgroup and how it is affected by interactions with other molecules.
Future research in this area will likely involve the synergistic use of these techniques to gain a comprehensive understanding of the structure-function relationships in drug delivery systems containing DOTAP-d9 (iodide).
Q & A
What are the critical considerations in designing experiments involving DOTAP-d9 (iodide) to ensure robust and reproducible results?
Experimental design must account for variables such as solvent compatibility, temperature stability, and interaction with biological systems (e.g., lipid nanoparticle formulations). Researchers should validate experimental conditions using control groups, replicate measurements, and standardized protocols. For example, when studying cellular uptake, ensure consistency in cell lines, incubation times, and concentration gradients. Pre-experimental simulations (e.g., molecular dynamics) can predict physicochemical behaviors, while post-hoc statistical analyses (e.g., ANOVA) identify confounding factors .
Key Methodological Steps:
- Define clear objectives aligned with testable hypotheses.
- Use control groups and replicate experiments to isolate variables.
- Apply computational modeling to predict and validate outcomes.
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of DOTAP-d9 (iodide)?
Nuclear Magnetic Resonance (NMR) spectroscopy (particularly H and C) and High-Performance Liquid Chromatography (HPLC) are critical for verifying isotopic labeling (deuterium at nine positions) and purity. Mass spectrometry (MS) further confirms molecular weight and isotopic distribution. Researchers should calibrate instruments using certified reference materials and perform triplicate runs to ensure reproducibility. For trace impurities, coupling HPLC with tandem MS (LC-MS/MS) enhances sensitivity .
Key Methodological Steps:
- Use H NMR to confirm deuterium substitution and structural fidelity.
- Validate purity via HPLC with UV/Vis or charged aerosol detection.
- Cross-validate results using orthogonal techniques (e.g., NMR + MS).
How can researchers resolve contradictions between theoretical predictions and experimental observations when studying DOTAP-d9 (iodide)'s behavior in lipid nanoparticle formulations?
Discrepancies often arise from unaccounted variables like solvent polarity or colloidal stability. Systematic re-evaluation of experimental parameters (e.g., pH, ionic strength) and computational refinements (e.g., adjusting force fields in molecular dynamics simulations) can reconcile differences. Control experiments using non-deuterated DOTAP analogs help isolate isotopic effects. Peer debriefing and iterative hypothesis testing are recommended to address anomalies .
Key Methodological Steps:
- Replicate experiments under modified conditions to identify hidden variables.
- Compare results with non-deuterated analogs to assess isotopic impact.
- Refine computational models using empirical data.
What methodologies are recommended for quantifying the isotopic purity of DOTAP-d9 (iodide) in complex biological matrices?
Isotope Dilution Mass Spectrometry (IDMS) with internal standards (e.g., C-labeled analogs) provides precise quantification. Researchers should optimize sample preparation to minimize matrix interference, such as solid-phase extraction for lipid removal. Data normalization against calibration curves and validation via spike-recovery experiments (85–115% recovery range) ensure accuracy. Reporting should follow ISO guidelines for isotopic analysis .
Key Methodological Steps:
- Use IDMS with internal standards for high precision.
- Validate extraction efficiency via spike-recovery tests.
- Adhere to ISO/IUPAC reporting standards for isotopic data.
How should researchers formulate testable hypotheses when investigating the cellular uptake mechanisms mediated by DOTAP-d9 (iodide)?
Hypotheses must link molecular properties (e.g., cationic charge, deuterium effects) to biological outcomes (e.g., membrane fusion efficiency). Use the PICOT framework (Population: cell type; Intervention: DOTAP-d9 concentration; Comparison: non-deuterated DOTAP; Outcome: uptake efficiency; Time: incubation duration) to structure inquiries. Preliminary literature reviews identify knowledge gaps, while pilot studies validate assay feasibility .
Key Methodological Steps:
- Apply PICOT to define scope and variables.
- Conduct systematic literature reviews to benchmark expectations.
- Perform pilot experiments to refine hypothesis parameters.
What strategies should be employed when encountering batch-to-batch variability in DOTAP-d9 (iodide) synthesis outcomes?
Batch variability often stems from inconsistencies in deuterium incorporation or purification. Implement Quality-by-Design (QbD) principles: define critical quality attributes (e.g., isotopic purity ≥98%), optimize reaction parameters (e.g., temperature, catalyst load), and use process analytical technology (PAT) for real-time monitoring. Statistical tools like Design of Experiments (DoE) identify influential factors, while accelerated stability studies predict shelf-life impacts .
Key Methodological Steps:
- Apply QbD and DoE to optimize synthesis protocols.
- Use PAT for in-process monitoring of critical parameters.
- Conduct stability studies to assess batch consistency.
How can researchers integrate multi-omics data (e.g., lipidomics, transcriptomics) with DOTAP-d9 (iodide)'s physicochemical properties to study its therapeutic efficacy?
A mixed-methods approach combines quantitative lipidomics (LC-MS) with transcriptomic profiling (RNA-seq) to correlate DOTAP-d9's structure-function relationships. Data integration platforms (e.g., KNIME, Galaxy) enable cross-disciplinary analysis, while machine learning models (e.g., random forests) identify predictive biomarkers. Triangulation of omics data with physicochemical assays (e.g., zeta potential, particle size) strengthens mechanistic insights .
Key Methodological Steps:
- Use LC-MS and RNA-seq for multi-omics profiling.
- Apply machine learning to identify structure-activity relationships.
- Triangulate omics data with physicochemical assays.
What are the best practices for ensuring compliance with data management and sharing requirements in DOTAP-d9 (iodide) research?
Develop a Data Management Plan (DMP) outlining data types (e.g., NMR spectra, cytotoxicity assays), storage formats (FAIR principles), and sharing protocols. Use persistent identifiers (DOIs) for datasets via repositories like OSTI. Metadata should include synthesis protocols, instrument settings, and statistical codes. Cite datasets in publications using recommended formats (author, year, DOI) to ensure attribution .
Key Methodological Steps:
- Draft a DMP aligned with funding agency requirements.
- Deposit data in repositories with DOIs for citability.
- Include detailed metadata for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
